molecular formula C9H9NO B1297902 2-Methoxy-6-methylbenzonitrile CAS No. 53005-44-0

2-Methoxy-6-methylbenzonitrile

Cat. No.: B1297902
CAS No.: 53005-44-0
M. Wt: 147.17 g/mol
InChI Key: ZZZIUEZLZGDVBG-UHFFFAOYSA-N
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Description

2-Methoxy-6-methylbenzonitrile is an organic compound with the molecular formula C9H9NO. It is a derivative of benzonitrile, featuring a methoxy group (-OCH3) and a methyl group (-CH3) attached to the benzene ring. This compound is used in various chemical syntheses and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methoxy-6-methylbenzonitrile can be synthesized through several methods. One common method involves the reaction of 2-bromo-1-methoxy-3-methylbenzene with copper(I) cyanide (CuCN) in N,N-dimethylformamide (DMF) at elevated temperatures. The reaction mixture is typically refluxed at 150°C overnight to yield the desired product .

Industrial Production Methods

Industrial production of this compound often follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-6-methylbenzonitrile undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy or methyl groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst are used.

    Substitution: Reagents like sodium hydride (NaH) or organolithium compounds are often employed.

Major Products

    Oxidation: 2-Methoxy-6-methylbenzoic acid or 2-Methoxy-6-methylbenzaldehyde.

    Reduction: 2-Methoxy-6-methylbenzylamine.

    Substitution: Various substituted benzonitriles depending on the reagents used.

Scientific Research Applications

2-Methoxy-6-methylbenzonitrile is utilized in several scientific research areas:

Mechanism of Action

The mechanism of action of 2-Methoxy-6-methylbenzonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The methoxy and nitrile groups play crucial roles in its reactivity and interaction with molecular targets.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxybenzonitrile: Lacks the methyl group, making it less hydrophobic.

    2-Methylbenzonitrile: Lacks the methoxy group, affecting its reactivity and solubility.

    3-Methoxy-4-methylbenzonitrile: Has different substitution patterns, leading to varied chemical properties.

Uniqueness

2-Methoxy-6-methylbenzonitrile is unique due to the specific positioning of its methoxy and methyl groups, which influence its chemical behavior and applications. The combination of these functional groups provides a balance of hydrophobicity and reactivity, making it a valuable compound in various research and industrial contexts .

Properties

IUPAC Name

2-methoxy-6-methylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c1-7-4-3-5-9(11-2)8(7)6-10/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZZIUEZLZGDVBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OC)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30343518
Record name 2-Methoxy-6-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30343518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53005-44-0
Record name 2-Methoxy-6-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30343518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a flask containing a stir bar was added 2-bromo-1-methoxy-3-methylbenzene (7.5 g, 37 mmol), CuCN (6.7 g, 75 mmol) followed by addition of DMF (60 mL); the resulting mixture was then refluxed at 150° C. overnight. When the reaction was complete, as evidenced by LC analysis, the reaction flask was taken out of the oil bath and cooled to room temperature. To the reaction mixture was then poured DCM (20 mL) and a precipitate formed immediately. The solids were filtered, re-dissolved in DCM, absorbed into silica gel and loaded into column with Hexanes:EtOAc (1:1) to afford the title product.
Quantity
7.5 g
Type
reactant
Reaction Step One
Name
CuCN
Quantity
6.7 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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